molecular formula C28H34Na2O21P2 B12746666 (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt CAS No. 85006-16-2

(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt

Cat. No.: B12746666
CAS No.: 85006-16-2
M. Wt: 814.5 g/mol
InChI Key: ZTLCHGXEZKJBEZ-QCWCCYFDSA-L
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Description

(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple sugar moieties and phosphonooxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves several steps, including glycosylation, phosphorylation, and cyclization reactions. The process typically starts with the preparation of the sugar moieties, followed by their attachment to the core benzopyran structure. Phosphorylation is then carried out using specific reagents under controlled conditions to ensure the correct placement of the phosphonooxy groups.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic routes to achieve high yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to moderate, with careful control of temperature and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to dephosphorylated or partially reduced compounds.

Scientific Research Applications

(S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study complex glycosylation and phosphorylation reactions.

    Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and signaling pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and metabolic disorders.

    Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonooxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    H3PO4: Phosphoric acid, a simpler phosphorus-containing compound.

    Na2H2P2O6: A compound with similar phosphorylation patterns.

    H3PO3: Phosphorous acid, another phosphorus-containing compound with different oxidation states.

Uniqueness

What sets (S)-7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-2-(4-methoxy-3-(phosphonooxy)phenyl)-5-(phosphonooxy)-4H-1-benzopyran-4-one, disodium salt apart is its complex structure, which includes multiple sugar moieties and phosphonooxy groups. This complexity allows for a wide range of interactions and applications, making it a unique and valuable compound in scientific research.

Properties

CAS No.

85006-16-2

Molecular Formula

C28H34Na2O21P2

Molecular Weight

814.5 g/mol

IUPAC Name

disodium;[(2S)-2-(4-methoxy-3-phosphonooxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-5-yl] phosphate

InChI

InChI=1S/C28H36O21P2.2Na/c1-10-21(30)23(32)25(34)27(44-10)43-9-19-22(31)24(33)26(35)28(47-19)45-12-6-17-20(18(7-12)49-51(39,40)41)13(29)8-15(46-17)11-3-4-14(42-2)16(5-11)48-50(36,37)38;;/h3-7,10,15,19,21-28,30-35H,8-9H2,1-2H3,(H2,36,37,38)(H2,39,40,41);;/q;2*+1/p-2/t10-,15-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;/m0../s1

InChI Key

ZTLCHGXEZKJBEZ-QCWCCYFDSA-L

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)OP(=O)(O)O)C(=C3)OP(=O)([O-])[O-])O)O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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